molecular formula C14H10Cl2N2 B2750798 4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole CAS No. 1219576-22-3

4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole

Cat. No. B2750798
CAS RN: 1219576-22-3
M. Wt: 277.15
InChI Key: CSIMWSMLPIJVHA-UHFFFAOYSA-N
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Description

The compound “4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole” is related to compounds that inhibit KRas G12D . KRas is a small GTPase and a member of the Ras family of oncogenes, which serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream effectors to regulate a wide variety of processes, including cellular proliferation .

Scientific Research Applications

Anticancer Activity

The anti-tumor activity of imidazolium salts, including this compound, has been investigated. Researchers synthesized and characterized a series of naphthalene-substituted imidazolium salts and tested them against non-small-cell lung cancer (NSCLC) cell lines. Several of these complexes displayed anticancer activity comparable to cisplatin, a commonly used chemotherapy drug. These compounds induced apoptosis in cancer cells, suggesting their potential as potent chemotherapeutic agents .

Heterocycle Synthesis

4,5-dichloro-1-(naphthalen-1-ylmethyl)-1H-imidazole serves as a precursor for the synthesis of 1,2,3-dithiazole derivatives. In 1985, Appel et al. reported its synthesis, which allowed access to the 1,2,3-dithiazole core within a single step. This breakthrough opened the door to various heterocyclic compounds, expanding the toolbox for medicinal chemistry and materials science .

properties

IUPAC Name

4,5-dichloro-1-(naphthalen-1-ylmethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-13-14(16)18(9-17-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIMWSMLPIJVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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